6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves a multi-step process. One common method includes the condensation of 2-aminothiazole with benzaldehyde derivatives under acidic conditions to form the intermediate benzylidene-2-aminothiazole. This intermediate is then reacted with appropriate reagents to introduce the ethoxy and propoxy groups, followed by cyclization to form the final thiazolo[3,2-b][1,2,4]triazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolo[3,2-b][1,2,4]triazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-propoxybenzylidene)-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: Similar structure but with a methyl group instead of a benzyl group.
6-Phenyl-2-(4-propoxybenzylidene)-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
617694-38-9 |
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Molecular Formula |
C24H23N3O4S |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H23N3O4S/c1-3-12-31-19-11-10-17(14-20(19)30-4-2)15-21-23(29)27-24(32-21)25-22(28)18(26-27)13-16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3/b21-15- |
InChI Key |
OTFYIWDJJXHCOI-QNGOZBTKSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OCC |
Origin of Product |
United States |
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